Melphalan hydrochloride Melphalan hydrochloride Melphalan Hydrochloride is a bifunctional alkylating agent and phenylalanine derivative of nitrogen mustard. Melphalan hydrochloride is converted into highly reactive ethylenimmonium intermediates that induce covalent guanine N7-N7 intra- and inter-crosslinks and alkylation of adenine N3 of DNA. This agent also alkylates RNA and protein structures. As a result RNA transcription and protein synthesis are inhibited, ultimately leading to cell growth arrest and/or death.
See also: Melphalan (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3223-07-2
VCID: VC21538169
InChI: InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Molecular Formula: C13H19Cl3N2O2
Molecular Weight: 341.7 g/mol

Melphalan hydrochloride

CAS No.: 3223-07-2

Cat. No.: VC21538169

Molecular Formula: C13H19Cl3N2O2

Molecular Weight: 341.7 g/mol

* For research use only. Not for human or veterinary use.

Melphalan hydrochloride - 3223-07-2

CAS No. 3223-07-2
Molecular Formula C13H19Cl3N2O2
Molecular Weight 341.7 g/mol
IUPAC Name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
Standard InChI Key OUUYBRCCFUEMLH-YDALLXLXSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl

Chemical Structure and Properties

Molecular Structure and Identification

Melphalan hydrochloride is chemically identified as (2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid hydrochloride . Its molecular structure contains a phenylalanine backbone with a bis(2-chloroethyl)amino group substituted at the para position of the phenyl ring. The compound is registered under CAS number 3223-07-2 . Its molecular formula is C13H19Cl3N2O2, indicating the presence of three chlorine atoms - two in the chloroethyl groups and one as the hydrochloride salt . The structural features of melphalan hydrochloride are critical to its biological activity, particularly the chloroethyl groups that enable its DNA alkylating functionality.

Physicochemical Properties

Melphalan hydrochloride exhibits specific physicochemical properties that influence its pharmaceutical behavior and biological activity. Table 1 summarizes these key properties:

Table 1: Physicochemical Properties of Melphalan Hydrochloride

PropertyValueSource
Average Molecular Weight341.66 g/mol
Monoisotopic Mass340.051211
Water Solubility0.358 mg/mL
LogP-0.22 to 0.25
LogS-2.9
pKa (Strongest Acidic)1.29
pKa (Strongest Basic)9.51
Physiological Charge0
Hydrogen Acceptor Count4
Hydrogen Donor Count2
Polar Surface Area66.56 Ų
Rotatable Bond Count8
Refractivity78.23 m³·mol⁻¹
Polarizability31.38 ų
Number of Rings1

These properties determine important pharmaceutical characteristics such as solubility, membrane permeability, and stability, which in turn affect the compound's formulation, administration, and bioavailability.

Stability and Solubility

Melphalan hydrochloride demonstrates specific stability and solubility profiles that impact its clinical use. The compound is soluble in water, with a solubility of approximately 0.358 mg/mL . It has a specific pH range for optimal stability, which influences its formulation requirements for pharmaceutical preparations . The logS value of -2.9 indicates moderate water solubility . These stability and solubility characteristics necessitate specific handling and storage conditions for melphalan hydrochloride formulations, as well as particular considerations for its administration in clinical settings.

Mechanism of Action

DNA Cross-linking

The primary mechanism of action of melphalan hydrochloride involves its ability to form covalent bonds with DNA through alkylation . As a bifunctional alkylating agent containing two chloroethyl groups, melphalan hydrochloride can create cross-links between complementary DNA strands. This process begins with the formation of highly reactive cyclic immonium ions that subsequently interact with nucleophilic centers in DNA, particularly the N7 position of guanine residues . The resulting cross-links prevent DNA strand separation, which is essential for replication and transcription processes. This cross-linking mechanism represents the fundamental basis for melphalan hydrochloride's cytotoxic effects on rapidly dividing cells.

Pharmacodynamics

The pharmacodynamic profile of melphalan hydrochloride is characterized by its dose-dependent cytotoxic effects on malignant cells. The compound's alkylating activity occurs relatively rapidly following administration, with DNA cross-linking beginning shortly after the drug reaches cellular targets . Despite its rapid action at the molecular level, the clinical response to melphalan hydrochloride treatment may develop gradually as affected cells attempt to divide and encounter the insurmountable DNA damage. The relationship between plasma concentration and cytotoxic effect is complex and influenced by factors such as tissue distribution, cellular uptake, and individual variations in DNA repair mechanisms.

Clinical Applications

Ovarian Carcinoma Management

Melphalan hydrochloride has established clinical utility in the management of ovarian carcinoma . In this indication, the drug is typically incorporated into chemotherapy regimens for patients with advanced or recurrent disease. The effectiveness of melphalan hydrochloride in ovarian cancer relates to its broad cytotoxic activity against rapidly dividing epithelial cancer cells. While newer agents have emerged for first-line treatment of ovarian cancer, melphalan hydrochloride remains an important therapeutic option in specific clinical scenarios, particularly in patients who have developed resistance to other chemotherapeutic agents or who cannot tolerate alternative treatments.

Hematopoietic Stem Cell Transplantation

A significant clinical application of melphalan hydrochloride is its use as a high-dose conditioning treatment prior to hematopoietic stem cell transplantation, particularly autologous stem cell transplantation (ASCT) in multiple myeloma patients . This application represents a distinct FDA-approved indication for the drug, specifically for the formulation marketed as Evomela . In this context, melphalan hydrochloride is administered at doses of approximately 200 mg/m² to achieve myeloablation, effectively eliminating both malignant cells and normal bone marrow cells . This creates space for the subsequent engraftment of transplanted stem cells. The effectiveness of melphalan hydrochloride in this role is evidenced by its ability to produce consistent myeloablation followed by successful neutrophil engraftment, as demonstrated in clinical studies .

Treatment of Uveal Melanoma with Hepatic Metastases

Melphalan hydrochloride has demonstrated efficacy in the treatment of uveal melanoma with unresectable hepatic metastases . This application represents a specialized use of the compound in a challenging clinical scenario with limited treatment options. The drug's mechanism of action provides a therapeutic approach for targeting these metastatic lesions. While this indication may be less common than the use of melphalan hydrochloride in multiple myeloma or as a conditioning agent for stem cell transplantation, it highlights the versatility of this alkylating agent in addressing diverse oncological conditions.

Pharmaceutical Formulations

Intravenous Administration

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of intravenous melphalan hydrochloride is characterized by its immediate systemic availability following administration. Upon intravenous injection, the drug rapidly distributes throughout the body, including across the blood-brain barrier, though to a limited extent. Plasma protein binding is moderately high, with approximately 50-90% of the drug bound to plasma proteins, predominantly albumin. The volume of distribution varies among patients but generally reflects distribution into total body water. The distribution phase is relatively rapid, with the drug reaching various tissues and organs, including those with malignant cells. Variations in distribution may contribute to differences in individual patient responses and toxicity profiles.

Metabolism and Elimination

Melphalan hydrochloride undergoes both spontaneous hydrolysis and enzymatic metabolism in the body. The primary route of metabolism involves spontaneous degradation to monohydroxy and dihydroxy derivatives, which have reduced cytotoxic activity. Enzymatic metabolism plays a secondary role in the elimination of melphalan hydrochloride. The drug and its metabolites are primarily eliminated through renal excretion. The elimination half-life of intravenous melphalan hydrochloride is relatively short, typically ranging from 1.5 to 2.5 hours. This pharmacokinetic profile necessitates consideration of renal function in dosing decisions, particularly in patients with renal impairment. The relatively rapid elimination contributes to the characteristic toxicity pattern observed with melphalan hydrochloride treatment.

Side EffectRelevance
Low neutrophil count (neutropenia)Increases risk of infection
Low white blood cell count (leukopenia)Compromises immune function
Low lymphocyte count (lymphopenia)Affects specific immune responses
Low platelet count (thrombocytopenia)Increases bleeding risk
AnemiaCauses fatigue and reduced oxygen delivery
Nausea and vomitingAffects quality of life and nutrition
DiarrheaCan lead to dehydration and electrolyte imbalances
FatigueImpacts patient functioning and quality of life
Low potassium in blood (hypokalemia)Can affect cardiac function

These side effects are primarily attributable to the drug's cytotoxic effects on rapidly dividing normal cells, particularly those in the bone marrow and gastrointestinal tract . The myelosuppressive effects (decreased blood cell counts) typically represent the dose-limiting toxicity of melphalan hydrochloride and require careful monitoring during treatment.

Serious Adverse Reactions

Beyond common side effects, melphalan hydrochloride can cause several serious adverse reactions that require prompt medical attention. These include severe myelosuppression leading to serious infections or bleeding complications, hypersensitivity reactions, secondary malignancies (particularly acute leukemia and myelodysplastic syndrome), pulmonary fibrosis, and hepatotoxicity. The risk of these serious complications necessitates careful patient selection, appropriate dose adjustments, and vigilant monitoring during treatment. The potential for secondary malignancies is of particular concern with long-term use and relates to the mutagenic properties of alkylating agents like melphalan hydrochloride.

Contraindications and Precautions

Melphalan hydrochloride treatment requires careful consideration of contraindications and precautions to optimize safety. The drug is contraindicated in patients with a history of severe hypersensitivity reactions to melphalan or its components. Caution is advised in patients with renal impairment, as the drug's elimination may be compromised, potentially leading to increased toxicity. Dose adjustments are typically necessary in patients with renal dysfunction. Additionally, melphalan hydrochloride should be used with extreme caution in patients with bone marrow suppression or recent exposure to other cytotoxic agents or radiation therapy. Due to its potential teratogenic effects, melphalan hydrochloride is contraindicated during pregnancy, and effective contraception is recommended for both male and female patients of reproductive potential during and after treatment.

Clinical Studies and Efficacy

Key Clinical Trials

Several pivotal clinical trials have established the efficacy of melphalan hydrochloride in its various indications. Notable among these is the phase II, open-label pharmacokinetic study of propylene glycol-free melphalan hydrochloride for injection in multiple myeloma patients undergoing autologous stem cell transplantation . This study evaluated the complete response rates, treatment-related mortality, myeloablation, and neutrophil engraftment in patients receiving high-dose melphalan hydrochloride (200 mg/m²) . The trial involved 24 patients with symptomatic multiple myeloma who qualified for autologous stem cell transplantation . The study design included pretreatment, study, and follow-up periods with comprehensive evaluation at each stage . This and other clinical trials have provided the evidence base for the current approval and clinical use of melphalan hydrochloride in oncology.

Response Rates and Outcomes

Regulatory Status

International Regulatory Status

Beyond the United States, melphalan hydrochloride has received regulatory approvals in numerous countries worldwide, though specific approved indications may vary by jurisdiction. The international regulatory framework for melphalan hydrochloride reflects its global recognition as an important agent in cancer treatment. Various formulations of melphalan hydrochloride are available internationally, subject to local regulatory requirements and healthcare system structures. The widespread regulatory acceptance of melphalan hydrochloride globally underscores its established role in oncology practice and the robustness of its supporting clinical evidence.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator